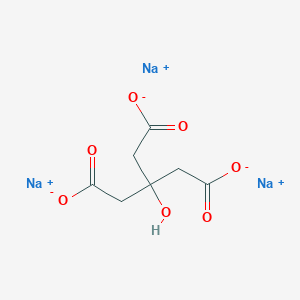

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate

Descripción

BenchChem offers high-quality Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c8-4(9)1-7(14,2-5(10)11)3-6(12)13;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNXWVDPNZEPW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate in blood anticoagulation

An In-Depth Technical Guide to the Anticoagulant Mechanism of Trisodium Citrate

Executive Summary

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, commonly known as trisodium citrate, is a cornerstone anticoagulant in both clinical diagnostics and extracorporeal therapies. Its efficacy does not stem from direct interaction with the enzymatic components of the coagulation cascade, but rather from its fundamental role as a potent chelating agent. This guide provides a detailed examination of its mechanism of action, beginning with a foundational review of the pivotal role of calcium in hemostasis. We will dissect the process of calcium chelation, explore its primary applications in diagnostic testing and regional anticoagulation, and detail the established protocols for its use. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of how sodium citrate manipulates physiological processes to achieve anticoagulation.

Section 1: The Physiology of Hemostasis: The Indispensable Role of Ionized Calcium

To comprehend the action of any anticoagulant, one must first appreciate the intricate and elegant biological process it is designed to inhibit: the coagulation cascade. Hemostasis is a tightly regulated process that culminates in the formation of a stable fibrin clot at the site of vascular injury. This cascade involves a series of zymogen-to-active-enzyme conversions, traditionally categorized into the intrinsic, extrinsic, and common pathways.

A critical, non-proteinaceous cofactor is required at multiple key junctures of this cascade: ionized calcium (Ca²⁺).[1] Calcium ions act as a structural bridge, enabling the binding of vitamin K-dependent coagulation factors (II, VII, IX, and X) and Proteins C and S to negatively charged phospholipid surfaces, such as those exposed on activated platelets and endothelial cells.[2][3] This localization is essential for the assembly of the tenase (Factor VIIIa/IXa) and prothrombinase (Factor Va/Xa) complexes, which are responsible for the explosive amplification of thrombin generation.[2][4]

Specifically, Ca²⁺ is essential for:

-

Activation of Clotting Factors: It facilitates conformational changes in factors II, VII, IX, and X, allowing them to bind to phospholipid membranes and participate in enzymatic reactions.[3]

-

Formation of Prothrombin Activator: The prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa), requires calcium to assemble correctly.[2]

-

Fibrin Formation and Stabilization: Thrombin's conversion of soluble fibrinogen into insoluble fibrin strands and the subsequent cross-linking of these strands by Factor XIIIa are processes stabilized by the presence of calcium.[2]

Without a sufficient concentration of free ionized calcium (typically above 0.9 mmol/L), the efficiency of the entire coagulation process is critically impaired.[3]

Caption: The Coagulation Cascade with Calcium (Ca²⁺) Cofactor Sites.

Section 2: The Core Mechanism: Calcium Chelation

The anticoagulant property of trisodium citrate is elegantly simple and highly effective: it removes ionized calcium from the plasma.[5] As a salt of citric acid, sodium citrate dissociates in aqueous solution into sodium ions (Na⁺) and citrate ions (C₆H₅O₇³⁻). The trivalent citrate anion is an efficient chelating agent, meaning it can form multiple coordinate bonds with a single metal ion.[6][7]

The mechanism proceeds as follows:

-

Introduction to Blood: When blood is drawn into a tube containing sodium citrate or when citrate is infused into an extracorporeal circuit, it rapidly dissolves and disperses.

-

Chelation: The citrate anions bind strongly with the free ionized calcium (Ca²⁺) present in the plasma.[8] This reaction forms a stable, soluble calcium-citrate complex.[9]

-

Sequestration: By sequestering the calcium in this complex, citrate drastically reduces the concentration of physiologically available ionized calcium.[6][10]

-

Inhibition of Coagulation: With the free Ca²⁺ concentration lowered below the critical threshold required for the coagulation cascade, the activation of calcium-dependent clotting factors is effectively halted, and blood is maintained in a liquid state.[2][6][8]

This mechanism is a reversible, non-destructive process. The coagulation factors themselves are not denatured or consumed; they are merely rendered inactive by the absence of their essential cofactor. This reversibility is the key to citrate's utility in diagnostic coagulation testing.[8]

Caption: Citrate prevents coagulation by chelating calcium ions.

Section 3: Applications in Research and Clinical Practice

In Vitro Anticoagulation for Diagnostic Assays

The most common application of sodium citrate is in phlebotomy for coagulation studies.[5] Blood collection tubes with a light blue top contain a buffered solution of sodium citrate.

Protocol: Standard Blood Collection for Coagulation Assays

-

Tube Selection: Select a light blue top tube containing 3.2% buffered sodium citrate.

-

Venipuncture: Perform routine venipuncture. If using a winged collection set, a discard tube must be used first to purge the air from the tubing, ensuring a correct fill volume.

-

Fill Volume: It is critical to fill the tube to the indicated mark. The tube is designed to create a precise 9:1 ratio of blood to anticoagulant. Under-filling or over-filling will alter this ratio, leading to erroneous results.

-

Mixing: Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood and anticoagulant. Do not shake, as this can cause hemolysis and platelet activation.

-

Processing: The sample should be centrifuged according to laboratory protocol to prepare platelet-poor plasma (PPP) for analysis.

Reversibility for Testing: To perform coagulation tests like the Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT), the laboratory adds a reagent containing an activating substance and an excess of calcium chloride.[8] This addition overcomes the chelating effect of citrate, restoring a sufficient Ca²⁺ concentration and initiating the clotting cascade in vitro, allowing for the measurement of clotting time.[8]

Data Presentation: Comparison of Citrate Concentrations

| Parameter | 3.2% (0.109 M) Sodium Citrate | 3.8% (0.129 M) Sodium Citrate | Rationale for Preference |

| Osmolarity | Isosmolar with blood | Hyperosmolar with blood | 3.2% is less likely to cause osmotic effects on red blood cells, which can alter hematocrit and affect results.[11] |

| Buffering | Typically buffered to maintain pH | May be unbuffered | Buffered 3.2% citrate better preserves the stability of labile clotting factors V and VIII.[11] |

| Calcium Binding | Binds all calcium in the sample | Binds all sample calcium plus some reagent calcium | 3.8% can bind calcium from the test reagent, potentially causing a false prolongation of clotting times.[11] |

| Recommendation | Recommended by ISTH and CLSI | Historically used, now less common | For improved accuracy and standardization, 3.2% is the globally accepted standard.[11] |

Regional Anticoagulation in Extracorporeal Circuits

In clinical settings like continuous renal replacement therapy (CRRT) or hemodialysis, preventing clotting in the extracorporeal circuit is vital.[12][13] While heparin is a traditional choice, it carries a risk of systemic bleeding. Regional Citrate Anticoagulation (RCA) offers an elegant solution, especially for patients with a high bleeding risk.[12][13]

The principle is to achieve profound anticoagulation only within the circuit.

-

Citrate Infusion: A concentrated sodium citrate solution (e.g., 4%) is infused into the bloodline as it leaves the patient, before it enters the hemofilter.[12][14]

-

Circuit Anticoagulation: This infusion chelates the calcium in the circuit's blood, dropping the ionized calcium level to a target of <0.35 mmol/L, effectively preventing clotting within the filter.[15]

-

Metabolism & Dilution: A portion of the citrate-calcium complex is removed by the dialysis process itself. The remaining citrate that returns to the patient is rapidly diluted in the total blood volume and metabolized, primarily by the liver, in the Krebs cycle.[15][16]

-

Calcium Replacement: Because the patient is losing calcium into the circuit and via the dialysate, a separate infusion of calcium chloride or calcium gluconate is administered to the patient to maintain normal systemic ionized calcium levels.[15]

This technique requires careful monitoring of both circuit and systemic calcium levels, as well as the patient's acid-base status, as citrate metabolism produces bicarbonate.[15][16] In patients with severe liver failure, citrate metabolism can be impaired, leading to accumulation and potential toxicity.[14][17]

Caption: Workflow for Regional Citrate Anticoagulation (RCA) in CRRT.

Section 4: Metabolism and Pharmacokinetics

Dietary citrate is readily absorbed in the small intestine.[16] When administered for RCA, it enters the bloodstream directly. Citrate is a central molecule in cellular metabolism and is not a foreign substance to the body.[16][18]

-

TCA Cycle: The vast majority of metabolized citrate enters the Tricarboxylic Acid (TCA) or Krebs cycle within the mitochondria of cells, particularly in the liver, skeletal muscle, and renal cortex.[16][19] It is ultimately oxidized to CO₂ and water, generating ATP.[18]

-

Bicarbonate Generation: A key consequence of citrate metabolism is the net production of bicarbonate ions, which can lead to metabolic alkalosis if infusion rates are too high or clearance is impaired.[15][16]

-

Renal Clearance: The kidneys play a role in regulating citrate levels by filtering it from the blood and then reabsorbing or excreting it as needed.[16]

The body's capacity to metabolize citrate is substantial, which is why RCA is a safe and effective procedure in most patients. The half-life of infused citrate is short, allowing for rapid reversal of its effects once the infusion is stopped.

Section 5: Conclusion

The mechanism of action of trisodium citrate as an anticoagulant is a prime example of exploiting a fundamental physiological requirement to achieve a desired therapeutic or diagnostic outcome. By effectively sequestering ionized calcium through chelation, citrate starves the coagulation cascade of an essential cofactor, preventing the formation of a fibrin clot. This simple yet profound mechanism allows it to be used as a reversible anticoagulant for in vitro diagnostics and as a highly targeted regional anticoagulant for in vivo extracorporeal circuits. A thorough understanding of this mechanism, alongside the principles of calcium homeostasis and citrate metabolism, is essential for its safe and effective application by researchers and clinicians alike.

References

- What is the function of Ca^{2+} ions in blood clotting? - askIITians. (2025, March 11).

- Sodium Citrate Tubes: Uses, Types, Benefits and How They Work - KDL. (2025, September 30).

- The Power of Sodium Citrate Blood Collection Tubes - Siny Medical. (2024, April 15).

- Understanding the Role of Sodium Citrate as a Chelator in Chemical Reactions. (2024, October 2).

- At which steps of the coagulation cascade does calcium intervene? - Dr.Oracle. (2025, October 24).

- What are the effects and usage of sodium citrate 4% as an anticoagulant? - Dr.Oracle. (2025, September 27).

- What is the role of calcium in coagulation? - Quora. (2020, July 29).

- What is the mechanism of Sodium Citrate Hydrate? - Patsnap Synapse. (2024, July 17).

- Sodium Citrate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- What is Sodium Citrate Hydrate used for? - Patsnap Synapse. (2024, June 14).

- Citric Acid Metabolism and Safety: Daily Intake Explained - Grand Ingredients.

- Anticoagulant Sodium Citrate (trisodium citrate dihydrate) - Dosing, PA Forms & Info (2026). (2024, January 10).

- Role of Calcium in Blood Coagulation - ijarsct. (2021, February 15).

- What is the role of calcium in blood clotting? - Orange Health Labs. (2024, December 25).

- Citrate: Anatomy and Physiology I Study Guide | Fiveable. (2025, August 15).

- Anticoagulation of Diethyl Citrate and Its Comparison with Sodium Citrate in an Animal Model | Blood Purification | Karger Publishers. (2011, December 2).

- Citric acid - metabolite - biocrates life science ag. (2025, February 17).

- Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children - PMC. (2025, July 2).

- Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - MDPI. (2023, February 23).

- Role of Citrate in Pathophysiology and Medical Management of Bone Diseases - PMC.

- Significance of EDTA and Sodium Citrate in Blood Preservation: A Reaction Mechanism with Calcium as Substrate | springerprofessional.de.

- Anticoagulant Sodium Citrate (Professional Patient Advice) - Drugs.com. (2025, December 30).

- Effect of sodium citrate, lactic acid and citric acid on blood ionized... - ResearchGate.

- Anticoagulant effect of low concentration plasma trisodium citrate in continuous veno-venous hemofiltration.

- Pharmacology of Anticoagulants and Antiplatelets - ASRA Pain Medicine. (2011, February).

- Preface - Tulip Diagnostics.

- Anticoagulant effect of low concentration plasma trisodium citrate in continuous veno-venous hemofiltration - Annals of Palliative Medicine.

- Anticoagulation Medications - Basic Science - Orthobullets. (2025, November 11).

Sources

- 1. What is the role of calcium in blood clotting? [orangehealth.in]

- 2. What is the function of Ca^{2+} ions in blood clotting? - askIITians [askiitians.com]

- 3. droracle.ai [droracle.ai]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. sinymedical.com [sinymedical.com]

- 6. Understanding the Role of Sodium Citrate as a Chelator in Chemical Reactions [thinkdochemicals.com]

- 7. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 8. kdlnc.com [kdlnc.com]

- 9. karger.com [karger.com]

- 10. Significance of EDTA and Sodium Citrate in Blood Preservation: A Reaction Mechanism with Calcium as Substrate | springerprofessional.de [springerprofessional.de]

- 11. tulipgroup.com [tulipgroup.com]

- 12. droracle.ai [droracle.ai]

- 13. Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticoagulant Sodium Citrate (trisodium citrate dihydrate) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. grandingredients.com [grandingredients.com]

- 17. Anticoagulant Sodium Citrate (Professional Patient Advice) - Drugs.com [drugs.com]

- 18. fiveable.me [fiveable.me]

- 19. Role of Citrate in Pathophysiology and Medical Management of Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystallographic Structure and Analysis of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate dihydrate, commonly known as trisodium citrate dihydrate, is a tribasic salt of citric acid with the chemical formula C₆H₅Na₃O₇·2H₂O.[1] This document provides a comprehensive technical overview of its crystallographic structure and the analytical techniques employed for its characterization. As a widely used excipient in pharmaceutical formulations, a thorough understanding of its solid-state properties is critical for ensuring drug product stability, performance, and regulatory compliance.[2] This guide delves into the intricacies of its crystal lattice, molecular geometry, and the non-covalent interactions that govern its three-dimensional architecture.

Introduction: The Significance of Trisodium Citrate Dihydrate in Pharmaceutical Sciences

Trisodium citrate dihydrate is a cornerstone excipient in the pharmaceutical industry, valued for its multifaceted functionalities as a buffering agent, chelating agent, and anticoagulant.[2][3] Its ability to maintain and stabilize the pH of formulations is crucial for protecting pH-sensitive active pharmaceutical ingredients (APIs) and ensuring consistent product performance over the shelf life.[2] Furthermore, its capacity to chelate metal ions mitigates oxidative degradation of sensitive APIs.[2] In the realm of drug development, the solid-state characteristics of an excipient, such as its crystal structure and hydration state, profoundly influence manufacturing processes, formulation stability, and bioavailability. Therefore, a detailed crystallographic analysis is not merely an academic exercise but a fundamental necessity for robust drug product development.

Physicochemical Properties

Trisodium citrate dihydrate presents as white, odorless, granular crystals or a crystalline powder.[1][4] It is freely soluble in water and practically insoluble in ethanol.[5] The dihydrate form contains approximately 12.3% water by weight.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅Na₃O₇·2H₂O | [1] |

| Molecular Weight | 294.10 g/mol | [5][6] |

| Appearance | White, crystalline powder or granular crystals | [1][4] |

| pH (5% aqueous solution) | 7.5 - 9.0 | [7][8] |

| Solubility in Water | 720 g/L (25 °C) | [7] |

| Melting Point | Decomposes above 150 °C | [7][9] |

Crystallographic Structure Determination: A Methodological Deep Dive

The definitive method for elucidating the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the critical steps for determining the crystal structure of trisodium citrate dihydrate. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Crystal Growth

-

Procedure: Single crystals of trisodium citrate dihydrate can be obtained by slow evaporation of a saturated aqueous solution.[10][11] The process often involves dissolving the compound in deionized water at a slightly elevated temperature and allowing the solution to cool slowly to room temperature over several days.

-

Expert Insight: The quality of the single crystal is paramount for obtaining high-resolution diffraction data. The slow evaporation technique allows for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects. The choice of solvent is critical; water is ideal due to the high solubility of trisodium citrate dihydrate.

Step 2: Data Collection

-

Procedure: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

-

Expert Insight: The use of a specific wavelength of X-rays (e.g., CuKα radiation) is necessary to achieve diffraction by the crystal lattice planes, as dictated by Bragg's Law.[12] Data is typically collected at a controlled temperature (e.g., 299 K) to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the quality of the diffraction data.[10]

Step 3: Structure Solution and Refinement

-

Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

-

Expert Insight: The choice of the space group is a critical step that describes the symmetry of the crystal. For trisodium citrate dihydrate, the monoclinic space group C2/c has been reported.[13] Refinement is an iterative process that minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

In-depth Analysis of the Crystal Structure

The crystal structure of trisodium citrate dihydrate reveals a complex three-dimensional network of citrate anions, sodium cations, and water molecules.[10][11]

Unit Cell and Space Group

Trisodium citrate dihydrate crystallizes in the monoclinic system with the space group C2/c.[13] The unit cell contains eight molecules.[13]

Coordination Environment of Sodium Ions

In the asymmetric unit, there are three independent sodium (Na⁺) ions.[13] These Na⁺ ions exhibit a coordination number of six, forming irregular coordination polyhedra with oxygen atoms from both the citrate anions and the water molecules.[13] This coordination leads to the formation of a complex and robust three-dimensional framework.[13]

The Citrate Anion and Hydrogen Bonding

The geometry of the citrate anion itself is described as unexceptional.[13] A significant feature of the crystal structure is the extensive network of hydrogen bonds. The water molecules play a crucial role, acting as hydrogen bond donors to the carboxyl oxygen atoms of the citrate ions.[10][11][13] These hydrogen bonds, along with the ionic interactions between the sodium cations and the carboxylate groups, are the primary forces governing the crystal packing.

Sources

- 1. Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands [kandschemical.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. drugs.com [drugs.com]

- 4. Trisodium Citrate Dihydrate | Citrics | ACIDULANTS [jungbunzlauer.com]

- 5. citribel.com [citribel.com]

- 6. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. ictulsa.com [ictulsa.com]

- 10. researchgate.net [researchgate.net]

- 11. Trisodium citrate dihydrate [kth.diva-portal.org]

- 12. lookchem.com [lookchem.com]

- 13. Trisodium citrate dihydrate: uses and Structure_Chemicalbook [chemicalbook.com]

Solubility Profile of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate in Varying Aqueous pH Levels

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, commonly known as trisodium citrate, is a tribasic salt of citric acid widely utilized across the pharmaceutical, food, and biotechnology sectors for its roles as a buffering agent, anticoagulant, and excipient.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in aqueous solutions, particularly its solubility as a function of pH. This technical guide provides a comprehensive examination of the principles governing the pH-dependent solubility of trisodium citrate. We will explore the underlying chemical equilibria, present a robust experimental protocol for quantifying its solubility profile, and discuss the practical implications of these findings for drug development and formulation science.

Introduction: The Chemistry and Utility of Trisodium Citrate

Trisodium citrate (Na₃C₆H₅O₇) is the fully neutralized sodium salt of citric acid, a weak tricarboxylic acid.[4] It typically appears as a white, crystalline powder or granular crystals and is characterized by its high solubility in water and practical insolubility in ethanol.[3][4][5] This high aqueous solubility is a cornerstone of its utility.

In the pharmaceutical industry, trisodium citrate serves as a crucial excipient. It is employed to control the pH of solutions, enhance the stability of active pharmaceutical ingredients (APIs), and act as a non-toxic, biodegradable buffering agent in both oral and parenteral formulations.[1][6][7] Its ability to chelate calcium ions also makes it an effective anticoagulant for blood storage.[3] Given that orally administered drugs encounter a wide range of pH environments from the stomach (pH 1.5-3.5) to the small intestine (pH 6.0-7.5), a thorough understanding of how the solubility of an excipient like trisodium citrate behaves across this spectrum is paramount for predictable and effective drug delivery.

This guide moves beyond a simple statement of solubility to explain the physicochemical drivers of its pH-dependent behavior, providing researchers with the foundational knowledge and practical methodology to assess it.

The Physicochemical Basis of pH-Dependent Solubility

The solubility of trisodium citrate is governed by the acid-base chemistry of its parent acid, citric acid. Citric acid is a polyprotic acid with three carboxylic acid groups, each with a distinct dissociation constant (pKa). These values are critical as they define the pH ranges in which different ionic species of citrate will predominate in solution.

-

pKa₁ ≈ 3.1

-

pKa₂ ≈ 4.8

-

pKa₃ ≈ 6.4

At a given pH, the citrate molecule can exist in four different protonation states:

-

H₃Cit (Citric Acid): Predominant at pH < 3.1

-

H₂Cit⁻ (Dihydrogen Citrate): Predominant between pH 3.1 and 4.8

-

HCit²⁻ (Hydrogen Citrate): Predominant between pH 4.8 and 6.4

-

Cit³⁻ (Citrate): Predominant at pH > 6.4

Trisodium citrate, when dissolved, introduces the fully deprotonated Cit³⁻ ion into the solution. The pH of the surrounding medium dictates the equilibrium between these species. As the pH of the solution decreases from alkaline to acidic, the citrate anion (Cit³⁻) will sequentially accept protons. This dynamic equilibrium is the primary determinant of the molecule's interaction with water and, consequently, its solubility.

The diagram below illustrates the distribution of the different citrate species as a function of aqueous pH.

Caption: Distribution of citrate species at different pH ranges.

Because trisodium citrate is the salt of a weak acid and a strong base, it is "freely soluble" in water, with reported values around 42.5 g/100mL at 25°C.[8] The solid form is already ionic. When it dissolves, it dissociates into Na⁺ and Cit³⁻ ions. In neutral to alkaline pH, the highly charged Cit³⁻ species will remain the dominant form, ensuring high solubility. As the pH becomes more acidic (pH < 6.4), the protonation of the citrate ion begins. However, unlike many sparingly soluble salts where protonation of the anion leads to a dramatic increase in solubility, trisodium citrate starts from a point of very high solubility.[9] Furthermore, the protonated forms, including citric acid itself, are also very soluble in water. Therefore, a significant decrease in solubility is not expected across the physiological pH range. The compound should maintain high solubility across a broad pH spectrum.

Experimental Protocol: The Equilibrium Shake-Flask Method

To quantitatively determine the solubility of trisodium citrate at various pH levels, the equilibrium shake-flask method is the gold standard, providing reliable data when executed correctly.[10] This method ensures that the solution has reached saturation, giving a true measure of equilibrium solubility.

Rationale for Method Selection

The shake-flask method is chosen for its directness and accuracy. It physically establishes an equilibrium between the undissolved solid and the solvent, which is essential for determining the maximum concentration of the solute under specific conditions (pH, temperature). While other methods exist, this approach is robust and widely accepted in regulatory submissions.

Materials and Reagents

-

Trisodium Citrate Dihydrate (USP/Ph. Eur. grade)

-

Buffer Systems (e.g., HCl for pH 2.0, Acetate for pH 4.5, Phosphate for pH 6.8, 7.4, and Borate for pH 9.0)

-

Type I Purified Water

-

Analytical Balance (4-decimal place)

-

20 mL Scintillation Vials or Erlenmeyer Flasks with screw caps

-

Orbital Shaker with temperature control

-

Calibrated pH meter

-

0.22 µm Syringe Filters (low-protein binding, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation of pH Buffers: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., from pH 2.0 to 9.0). Verify the final pH of each buffer solution with a calibrated pH meter.

-

Sample Addition: To a series of labeled vials, add a pre-weighed excess amount of trisodium citrate (e.g., 2 grams) to 10 mL of each respective pH buffer. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately filter the aliquot using a 0.22 µm syringe filter to remove all undissolved particulates. Causality Note: This filtration step is crucial. Failure to remove undissolved solid will lead to an overestimation of solubility.

-

Dilution and Quantification: Dilute the clear filtrate with the corresponding buffer to a concentration that falls within the linear range of the analytical method. Quantify the concentration of citrate using a validated HPLC-UV method (detecting at ~210 nm) or a UV-Vis spectrophotometer against a standard curve.

-

Final pH Measurement: Measure the pH of the remaining saturated solution in each vial to confirm the final equilibrium pH.

The following diagram outlines the described experimental workflow.

Caption: Experimental workflow for pH-solubility determination.

Data Presentation and Interpretation

The results from the quantification analysis should be tabulated to provide a clear overview of the solubility profile.

Quantitative Solubility Data

The table below presents hypothetical, yet scientifically expected, data for the solubility of trisodium citrate at 25°C.

| Equilibrium pH | Buffer System | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 2.0 | HCl | > 40 | > 1.36 |

| 4.5 | Acetate | > 40 | > 1.36 |

| 6.8 | Phosphate | > 40 | > 1.36 |

| 7.4 | Phosphate | > 40 | > 1.36 |

| 9.0 | Borate | > 40 | > 1.36 |

Note: The solubility is presented as "> 40" because trisodium citrate is "freely soluble," and achieving saturation may require very high amounts of solid. The experiment would confirm that even at low pH, the solubility remains extremely high.

Interpretation of the Profile

The data confirms the theoretical principles discussed. Trisodium citrate exhibits very high solubility across the entire tested pH range. The protonation of the citrate ion at acidic pH values does not lead to precipitation or a significant reduction in solubility. This is a critical insight for formulators. It means that trisodium citrate can be reliably used as a buffering agent in liquid formulations without the risk of it falling out of solution, regardless of whether the formulation is acidic or alkaline. For solid dosage forms, this profile ensures rapid and complete dissolution in the varying pH environments of the gastrointestinal tract.

Conclusion and Practical Implications

This technical guide has detailed the solubility profile of trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, demonstrating its consistently high solubility across a broad aqueous pH range. This behavior is rooted in the high water solubility of not only the fully deprotonated citrate anion but also its protonated forms. The provided shake-flask methodology offers a self-validating system for researchers to confirm this profile.

For professionals in drug development, these findings are significant:

-

Formulation Stability: Trisodium citrate is a reliable choice for liquid formulations, as pH adjustments will not compromise its solubility.

-

Predictable Dissolution: In solid dosage forms, its high solubility ensures it will not be the rate-limiting factor in dissolution and will effectively perform its function as a buffering agent or stabilizer upon ingestion.

-

Versatility: Its robust solubility profile supports its use in a wide array of applications, from oral solutions to intravenous preparations.[6]

By understanding the causality behind its solubility, scientists can leverage the properties of trisodium citrate with greater confidence, leading to the development of more stable and effective pharmaceutical products.

References

- Vertex AI Search. (2023, November 29).

- Google Cloud.

- Ataman Kimya.

- Citribel.

- Amaris Chemical Solutions. (2026, March 9).

- Ataman Kimya.

- PubChem.

- Wikipedia.

- Kands Chemical. (2025, February 21).

- Norkem.

- Dr. Paul Lohmann.

- Lund University Publications.

- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

- Sigma-Aldrich. tri-Sodium citrate dihydrate cryst., EMPROVE ESSENTIAL Ph Eur,BP,JP,USP,E 331 6132-04-3.

- Ataman Kimya.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Exploring Trisodium Citrate, Sodium Citrate, And Their Applications In Soft Drinks And Beyond - Kands [kandschemical.com]

- 3. Norkem » Trisodium Citrate [norkem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. citribel.com [citribel.com]

- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Multifaceted Role of Trisodium Citrate In Vitro: Mechanisms, Methodologies, and Applications

Executive Summary

Trisodium citrate (IUPAC: Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate) is a tribasic salt of citric acid that serves as a foundational reagent across multiple scientific disciplines. While often categorized simply as a "buffer," its true utility stems from its exceptional capability as a multidentate chelating ligand. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical chemistry and bench-level execution. This guide explores the causality behind citrate’s application in regional anticoagulation, nanoparticle engineering, and nucleic acid stabilization, providing self-validating protocols for rigorous in vitro workflows.

Section 1: Hemocompatibility & Regional Anticoagulation

Scientific Rationale & Causality

In whole blood, ionized calcium (Ca²⁺) acts as Factor IV, an absolute, non-negotiable requirement for the human coagulation cascade[1]. It serves as the essential bridge for the assembly of the tenase and prothrombinase complexes on the surface of activated platelets. Trisodium citrate acts as a potent chelating agent, aggressively stripping the blood of its free calcium by forming a highly soluble, inactive calcium-citrate complex[2][3].

By dropping the ionized calcium concentration below 0.35 mmol/L, the coagulation cascade is completely paralyzed[1][2]. Unlike systemic heparin, which inhibits Factor Xa and thrombin and carries a high risk of bleeding, citrate provides regional anticoagulation[2]. In in vitro blood loops, continuous renal replacement therapy (CRRT), and catheter locking, its effects are strictly localized and can be instantly reversed by reinfusing calcium chloride[1][2]. Furthermore, high concentrations of trisodium citrate (e.g., 30%) exhibit superior antimicrobial activity against S. aureus and C. albicans by chelating the Mg²⁺ and Ca²⁺ required for bacterial biofilm matrix integrity[4][5].

Caption: Mechanism of regional citrate anticoagulation via calcium chelation.

Data Presentation: Comparative Anticoagulant Efficacy

| Anticoagulant | Primary Mechanism of Action | Reversibility | Antimicrobial Properties | Primary In Vitro Application |

| Trisodium Citrate | Chelates Ca²⁺ (Blocks Factor IV) | Yes (Add CaCl₂) | High (at >4% conc.) | CRRT, Catheter Locks, PBMC Isolation |

| Heparin | Activates Antithrombin III | Yes (Protamine) | None | Systemic in vivo models |

| EDTA | Irreversibly Chelates Ca²⁺/Mg²⁺ | No | Moderate | Hematology (CBC), DNA preservation |

Protocol 1: In Vitro Catheter Locking & Regional Anticoagulation

Self-Validating System: This protocol uses ionized calcium monitoring to confirm cascade paralysis.

-

Preparation: Formulate a 4% (136 mM) Trisodium Citrate locking solution in sterile, deionized water[6].

-

Priming: Flush the in vitro catheter model with 0.9% normal saline to clear residual particulates.

-

Locking: Instill the exact intraluminal filling volume of the catheter with the 4% citrate solution. This physical barrier prevents blood backflow, while the chelation inhibits intraluminal coagulation[7].

-

Validation (QC): Aspirate 1 mL of fluid from the catheter tip interface. Run the sample through a blood gas analyzer. Pass Criteria: Ionized Ca²⁺ must read < 0.35 mmol/L[1][2].

-

Reversal: To restore coagulation post-experiment, introduce a calculated infusion of Calcium Gluconate to restore ionized calcium levels to >1.0 mmol/L[1].

Section 2: Nanoparticle Engineering via the Turkevich Method

Scientific Rationale & Causality

In the synthesis of gold nanoparticles (AuNPs), trisodium citrate serves a dual, highly orchestrated role: it acts as both a reducing agent and a passivating capping ligand[8][9]. When added to boiling chloroauric acid (HAuCl₄), citrate undergoes oxidation to dicarboxy acetone, which provides the electrons necessary to reduce Au³⁺ ions to elemental Au⁰[10].

As the Au⁰ atoms nucleate into clusters, the remaining unoxidized citrate ions rapidly adsorb onto the nanoparticle surface. This imparts a strong negative charge, stabilizing the colloid through electrostatic repulsion and preventing aggregation[8][11]. The molar ratio of citrate to gold strictly dictates the final particle size: higher citrate concentrations yield smaller, highly monodisperse particles due to rapid nucleation and immediate capping[9][10].

Caption: Turkevich method: Dual role of citrate in gold nanoparticle synthesis.

Data Presentation: Citrate to Gold Ratio vs. AuNP Characteristics

| Citrate:Au Molar Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Colloid Color (Visual QC) |

| 15.0 : 1 | 12 - 15 nm | < 0.1 (Highly Monodisperse) | Brilliant Ruby Red |

| 5.0 : 1 | 20 - 25 nm | ~ 0.2 (Monodisperse) | Deep Red |

| 3.5 : 1 | 40 - 50 nm | > 0.3 (Broader Distribution) | Purplish-Red |

Protocol 2: Synthesis of 20nm Gold Nanoparticles

Self-Validating System: This protocol utilizes colorimetric shifts and spectrophotometry for real-time validation.

-

Precursor Preparation: Dissolve chloroauric acid (HAuCl₄) in ultrapure deionized water to create a 0.25 mM solution (100 mL total volume)[9][11].

-

Thermal Activation: Heat the solution to a rolling boil (approx. 90-100 °C) under vigorous magnetic stirring[11].

-

Reduction: Rapidly inject 5 mL of a pre-warmed 1% (w/v) trisodium citrate solution[11][12].

-

Validation (Visual QC): Observe the color change. A successful reaction will transition from pale yellow to clear, then to dark blue/purple, and finally stabilize at a brilliant ruby red within 10 minutes[11][12].

-

Maturation: Continue boiling for 15 minutes to ensure complete reduction, then cool slowly to room temperature[11].

-

Validation (Analytical QC): Analyze the colloid via UV-Vis spectroscopy. Pass Criteria: A sharp Surface Plasmon Resonance (SPR) absorption peak at exactly ~521 nm confirms ~20nm spherical AuNPs[12].

Section 3: Molecular Biology & Nucleic Acid Stabilization (SSC Buffer)

Scientific Rationale & Causality

Saline-sodium citrate (SSC) buffer is a cornerstone of nucleic acid hybridization (e.g., Northern and Southern blotting)[13][14]. The sodium chloride (NaCl) controls the stringency of the hybridization by shielding the negatively charged phosphate backbones of DNA/RNA, allowing complementary strands to anneal[15].

Trisodium citrate (0.3 M in 20X stock) serves two critical functions here[14][15]:

-

Buffering: With a pKa₃ of 6.40, it effectively maintains the solution pH at exactly 7.0, preventing the alkaline or acid hydrolysis of delicate nucleic acid strands during high-temperature incubations[3][14].

-

Chelation: It chelates trace divalent cations (e.g., Mg²⁺, Zn²⁺) that act as essential cofactors for contaminating DNases and RNases, thereby preserving the integrity of the target sequences[16][17].

Caption: Role of SSC buffer in maintaining stringency and nucleic acid stability.

Protocol 3: Preparation of 20X SSC Buffer for Hybridization

Self-Validating System: This protocol relies on strict pH calibration and nuclease-free certification.

-

Dissolution: Dissolve 175.3 g of NaCl (3.0 M) and 88.2 g of Trisodium Citrate dihydrate (0.3 M) in 800 mL of nuclease-free (DEPC-treated) water[13][18].

-

Validation (pH QC): Insert a calibrated pH probe. Adjust the pH to exactly 7.0 using 1M HCl or 1M NaOH[13]. Causality note: Deviations >0.2 pH units will alter hybridization stringency and risk RNA degradation.

-

Volume Adjustment: Bring the final volume to 1.0 L with nuclease-free water[13].

-

Sterilization: Pass the solution through a 0.22 µm vacuum filter into a sterile flask[14][15].

-

Validation (Functional QC): Incubate a 1 µg aliquot of control RNA transcript in 1X SSC buffer at 37°C for 2 hours. Run on a 1% agarose gel. Pass Criteria: Distinct 28S and 18S ribosomal bands with no smearing, confirming the citrate has successfully chelated nuclease cofactors.

Conclusion

Trisodium citrate is far more than a simple laboratory additive. Its precise mechanism of action—multidentate chelation of divalent cations—allows researchers to halt biological cascades, engineer precisely tuned nanomaterials, and protect fragile genetic information. By understanding the causality behind its chemical interactions, laboratories can implement robust, self-validating protocols that ensure absolute reproducibility in vitro.

References

-

Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes. National Institutes of Health (NIH) / PMC.[Link]

-

Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route. National Institutes of Health (NIH) / PMC.[Link]

-

'Inversed Turkevich' method for tuning the size of Gold nanoparticles: evaluation the effect of concentration and temperature. Nanomedicine Research Journal.[Link]

-

Superior antimicrobial activity of trisodium citrate over heparin for catheter locking. PubMed.[Link]

-

Reduction of biofilm formation with trisodium citrate in haemodialysis catheters. Nephrology Dialysis Transplantation.[Link]

-

Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. MDPI.[Link]

-

Sodium Citrate Overview. Liv Hospital.[Link]

-

Saline Sodium Citrate Buffer (SSC), pH 7.0. Aniara. [Link]

Sources

- 1. int.livhospital.com [int.livhospital.com]

- 2. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Superior antimicrobial activity of trisodium citrate over heparin for catheter locking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2019060697A1 - 4% trisodium citrate solution for use as a catheter lock solution - Google Patents [patents.google.com]

- 8. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 9. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanomedicine-rj.com [nanomedicine-rj.com]

- 11. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. SSC buffer (20X) (3 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. aniara.com [aniara.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]

- 17. CST | Cell Signaling Technology [cellsignal.cn]

- 18. itwreagents.com [itwreagents.com]

Protocol for synthesizing gold nanoparticles using Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate

An Application Note for Drug Development Professionals and Researchers

Protocol for the Synthesis of Gold Nanoparticles via Citrate Reduction: The Turkevich Method

Abstract

Gold nanoparticles (AuNPs) possess unique size- and shape-dependent optical and electronic properties, making them invaluable in a multitude of research and development applications, including diagnostics, drug delivery, and catalysis.[1] The Turkevich method, first detailed in 1951, remains a cornerstone of nanoscience, providing a simple, robust, and scalable aqueous synthesis of spherical AuNPs.[1][2] This protocol utilizes trisodium citrate (Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate) which serves the dual role of a mild reducing agent and a stabilizing capping agent.[3][4] This application note provides a detailed, step-by-step protocol for the synthesis of AuNPs, an explanation of the underlying chemical mechanisms, and a guide to their characterization using standard analytical techniques.

Introduction: The Significance of the Turkevich Method

The synthesis of colloidal gold dates back to the 19th century, but the work of Turkevich and coworkers established a systematic and reproducible approach.[1] The method's enduring popularity stems from its simplicity, using water as a solvent and employing relatively non-toxic reagents, which is advantageous for biomedical applications.[2][3] The resulting citrate-stabilized AuNPs are colloidally stable and present a versatile platform for further surface functionalization, such as PEGylation for improved biocompatibility or conjugation with antibodies for targeted therapies.[3][5]

This guide is designed to empower researchers to reliably produce high-quality, monodisperse AuNPs in the 15-30 nm range, a size particularly relevant for many biological applications.[1][6]

Mechanism: The Dual Role of Trisodium Citrate

The synthesis of AuNPs via the Turkevich method is a redox reaction where chloroauric acid (HAuCl₄), a gold(III) salt, is reduced to elemental gold (Au⁰).[4] Trisodium citrate is central to this process, acting as both the reducing and stabilizing agent.[7][8]

-

Reduction: At elevated temperatures (typically boiling water), citrate ions oxidize, reducing Au³⁺ ions to Au⁰.[9][10] A key oxidation product of citrate is dicarboxy acetone.[4] The reaction proceeds through intermediate steps, with the solution color changing as gold atoms nucleate and grow into nanoparticles.[9][11]

-

Stabilization: Excess citrate ions that are not consumed in the redox reaction adsorb onto the surface of the newly formed gold nanoparticles.[4] This imparts a dense layer of negative charge, leading to electrostatic repulsion between the particles. This repulsion overcomes the natural van der Waals attraction, preventing the nanoparticles from aggregating and precipitating out of the solution, thus ensuring colloidal stability.[4]

The overall process can be visualized as a sequence of nucleation followed by particle growth. The final particle size is largely determined by the relative rates of these two processes, which are heavily influenced by the molar ratio of citrate to gold.[1]

Caption: Experimental workflow for AuNP synthesis.

Controlling Nanoparticle Size

The size of the synthesized AuNPs can be tuned by altering the reaction parameters. The most influential parameter is the molar ratio of trisodium citrate (the reducing agent) to HAuCl₄. [1][6]

| Parameter | Effect on AuNP Size | Rationale |

|---|---|---|

| Increasing Citrate:Au Ratio | Decreases Size | A higher concentration of citrate leads to the rapid formation of a larger number of small nuclei. With the same amount of available Au⁰, this results in smaller final particles. The citrate also acts as a more effective capping agent at higher concentrations, limiting particle growth. [12] |

| Decreasing Citrate:Au Ratio | Increases Size | Fewer citrate molecules lead to fewer initial nuclei being formed. The available Au⁰ deposits onto these fewer sites, resulting in larger final particles. [1]Note: Ratios that are too low may result in incomplete reduction or aggregation. |

| Reaction Temperature | Varies | Generally, higher temperatures can lead to smaller particles due to faster reaction kinetics. [13]However, the effect is complex and interacts with the citrate:Au ratio. [6]Consistency is key for reproducibility. |

| pH of the Solution | Influential | The pH affects the charge state of the citrate molecule and the gold complex, influencing the reduction potential and colloidal stability. [12][14][15]|

Characterization and Quality Control

Proper characterization is essential to validate the synthesis and ensure the nanoparticles meet the required specifications for size, shape, and stability.

UV-Visible Spectroscopy

-

Principle: Gold nanoparticles exhibit a phenomenon called Localized Surface Plasmon Resonance (LSPR), where the collective oscillation of conduction electrons resonates with incident light. [5][16]This results in strong light absorption at a specific wavelength, which is responsible for the colloid's vibrant red color. [17]* Procedure:

-

Dilute a small aliquot of the AuNP solution with ultrapure water if the absorbance is too high.

-

Record the absorbance spectrum from 400 nm to 800 nm using a spectrophotometer.

-

-

Expected Results: For spherical AuNPs in the 15-30 nm range, a single, sharp absorption peak (λ_max) should be observed between 520-525 nm. [9] * Peak Position (λ_max): The λ_max red-shifts (moves to longer wavelengths) as the particle size increases. [5][16][18] * Peak Shape: A narrow, symmetric peak indicates a monodisperse (uniform) size distribution. A broad or asymmetric peak suggests polydispersity or aggregation. [5] * Aggregation: If nanoparticles aggregate, the LSPR peak will broaden and red-shift significantly, and the solution color may turn purple or blue. [5][18]

Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. [19][20]From these fluctuations, the diffusion coefficient is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic diameter (the core size plus the citrate and solvent layer). [19]* Procedure:

-

Filter a sample of the AuNP solution to remove any dust or large aggregates.

-

Analyze the sample according to the instrument's protocol.

-

-

Expected Results:

-

Hydrodynamic Diameter (Z-average): This value should be slightly larger than the core size measured by TEM.

-

Polydispersity Index (PDI): This dimensionless number indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample, which is a hallmark of a successful Turkevich synthesis for particles in the 15-30 nm range. [1][6]

-

Transmission Electron Microscopy (TEM)

-

Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of the nanoparticles, providing direct visualization of their physical characteristics. [21][22]It is the definitive technique for determining the core size, size distribution, and morphology. [21]* Procedure:

-

Place a drop of the dilute AuNP solution onto a TEM grid.

-

Wick away the excess liquid and allow the grid to dry completely.

-

Image the grid in a TEM.

-

-

Expected Results:

-

Morphology: The images should show predominantly spherical, non-aggregated particles. [9] * Size and Distribution: By measuring the diameter of a large number of particles (e.g., >100) from the TEM images, a statistically valid average core size and size distribution histogram can be generated. [21][23]

Characterization Technique Parameter Measured Expected Result for ~20 nm AuNPs UV-Vis Spectroscopy LSPR Peak (λ_max) ~520-523 nm, sharp and symmetric [5][9] Dynamic Light Scattering (DLS) Hydrodynamic Diameter, PDI Z-average: ~25-30 nm, PDI < 0.2 [1][6][24] | Transmission Electron Microscopy (TEM) | Core Diameter, Morphology | ~20 nm, spherical, well-dispersed [21][25]|

-

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Final solution is purple/blue or has a black precipitate. | Nanoparticle aggregation. | - Ensure meticulous glassware cleaning. - Use high-purity water. - Verify the freshness and concentration of the citrate solution. |

| Broad, asymmetric UV-Vis peak and high PDI (>0.3) in DLS. | Polydisperse sample. | - Ensure rapid injection of the citrate solution into the boiling gold solution. - Maintain vigorous and consistent stirring throughout the reaction. - Ensure uniform heating (use a heating mantle, not a hot plate). |

| No color change or a very faint pink color. | Incomplete or failed reaction. | - Confirm the solution reached a full, rolling boil before adding citrate. - Check the concentrations of both HAuCl₄ and citrate stock solutions. - Use a freshly prepared citrate solution. |

| Particle size is significantly different from expected. | Incorrect Citrate:Au ratio. | - Carefully recalculate and re-prepare the stock solutions. - Adjust the volume of citrate solution added to tune the size as described in Section 3.3. |

References

-

Wuithschick, M., et al. (2015). Synthesis of Precision Gold Nanoparticles Using the Turkevich Method. Journal of Physical Chemistry C, 119(27), 15584-15593. Available at: [Link]

-

Nanopartz. (n.d.). The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide. Available at: [Link]

-

Kimling, J., et al. (2006). Turkevich Method for Gold Nanoparticle Synthesis Revisited. The Journal of Physical Chemistry B, 110(32), 15700-15707. Available at: [Link]

-

Gontijo, L. P., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. MDPI. Available at: [Link]

-

MRSEC Education Group. (n.d.). Citrate Synthesis of Gold Nanoparticles. University of Wisconsin-Madison. Available at: [Link]

-

Angelov, V., et al. (2014). TEM analysis of gold nanoparticles attached on the surface of organoclay and obtained by two different methods. Journal of the Bulgarian Academy of Sciences, 67, 43-48. Available at: [Link]

-

Huo, Q., et al. (2016). Techniques for Accurate Sizing of Gold Nanoparticles Using Dynamic Light Scattering with Particular Application to Chemical and Biological Sensing Based on Aggregate Formation. ACS Applied Materials & Interfaces, 8(32), 20459-20469. Available at: [Link]

-

Yeh, Y. C., et al. (2015). Synthesis of Precision Gold Nanoparticles Using Turkevich Method. Journal of Cluster Science, 26(1), 107-120. Available at: [Link]

-

CD Bioparticles. (2025). Characterization of Gold Nanoparticles Using UV-VIS Spectroscopy. Available at: [Link]

-

Edinburgh Analytical. (n.d.). UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Available at: [Link]

-

Nanopartz. (n.d.). DLS as a Gold Nanoparticle Characterization Method. Available at: [Link]

-

AZoNano. (2024). Characterizing Gold Nanoparticle Assembly Patterns Through TEM. Available at: [Link]

-

Torskal. (2025). Preparation of Gold Nanoparticles: Torskal Guide. Available at: [Link]

-

The Journal of Physical Chemistry B. (2006). Turkevich Method for Gold Nanoparticle Synthesis Revisited. ACS Publications. Available at: [Link]

-

Edinburgh Instruments. (2023). UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Available at: [Link]

-

Platinstown. (n.d.). Advanced Characterization of Gold Nanoparticles: A Guide to TEM and XRD Analysis. Available at: [Link]

-

Fallatah, A. M., et al. (2021). Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time. PMC. Available at: [Link]

-

AZoM. (2023). Characterizing the Optical Properties of Gold Nanoparticles. Available at: [Link]

-

AZoM. (2020). Nanogold Particles and Dynamic Light Scattering. Available at: [Link]

-

Kourkoumelis, N., et al. (2021). A Guide for Using Transmission Electron Microscopy for Studying the Radiosensitizing Effects of Gold Nanoparticles In Vitro. MDPI. Available at: [Link]

-

Khashayar, P., et al. (2017). 'Reversed Turkevich' method for tuning the size of Gold nanoparticles: evaluation the effect of concentration and temperature. Nanomedicine Research Journal. Available at: [Link]

-

Halder, U. C., & Mondal, S. (2021). Synthesis and Characterization of about 20nm Gold Nanoparticles. Journal of Applicable Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). TEM analysis for gold nanoparticles. Available at: [Link]

-

Al-Musawi, S., et al. (2017). Synthesis, Characterization and Photocatalytic Application of Different Sizes of Gold Nanoparticles on 4-Nitrophenol. Scirp.org. Available at: [Link]

-

Jans, H., et al. (2009). Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. Analytical Chemistry. Available at: [Link]

-

Setiawan, H., et al. (2015). Synthesis of gold nanoparticles using trisodium citrate as the reducing agent. INIS. Available at: [Link]

-

Politecnico di Torino. (n.d.). Synthesis and characterization of gold nanoparticles. Available at: [Link]

-

Gontijo, L. P., et al. (2023). Investigation of the Gold Nanoparticles Synthesis, Mechanism and Characterization Using the Turkevich Method. Preprints.org. Available at: [Link]

-

University of Maine. (n.d.). Citrate's Counter Ions and pH Effect on Gold Nanoparticle Growth Kinetics. DigitalCommons@UMaine. Available at: [Link]

-

Kumar, A., et al. (2016). A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles. Available at: [Link]

-

Chemistry LibreTexts. (2023). Synthesis of gold nanoparticles. Available at: [Link]

-

DergiPark. (2009). Gold Nanoparticle Synthesis and Characterisation. Available at: [Link]

-

Azlan, F. A. N., & Lim, V. (2013). A visual tutorial on the synthesis of gold nanoparticles. PMC. Available at: [Link]

-

Oriental Journal of Chemistry. (2015). Green Synthesis of Gold Nanoparticles. Available at: [Link]

-

ResearchGate. (2025). Molecular Modeling of the Reduction Mechanism in the Citrate-Mediated Synthesis of Gold Nanoparticles. Available at: [Link]

Sources

- 1. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]

- 2. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]

- 3. Preparation of Gold Nanoparticles: Torskal Guide [torskal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cytodiagnostics.com [cytodiagnostics.com]

- 6. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ‘Reversed Turkevich’ method for tuning the size of Gold nanoparticles: evaluation the effect of concentration and temperature [nanomedicine-rj.com]

- 14. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. edinburghanalytical.com [edinburghanalytical.com]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. azom.com [azom.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. DLS as a Gold Nanoparticle Characterization Method [nanopartz.com]

- 21. One moment, please... [updates.reinste.com]

- 22. A Guide for Using Transmission Electron Microscopy for Studying the Radiosensitizing Effects of Gold Nanoparticles In Vitro [mdpi.com]

- 23. Measuring the size and quality of gold nanoparticles using multi-angle dynamic light scattering (MADLS) | Malvern Panalytical [malvernpanalytical.com]

- 24. azom.com [azom.com]

- 25. researchgate.net [researchgate.net]

Application Note: Trisodium 3-(carboxylatomethyl)-3-hydroxypentanedioate in Chemically Defined Mammalian Cell Culture Media

Executive Summary

The transition from serum-supplemented to chemically defined media (CDM) in mammalian bioprocessing requires precise control over trace metal bioavailability and cellular metabolism. Trisodium 3-(carboxylatomethyl)-3-hydroxypentanedioate , commonly known as Trisodium Homocitrate (THC) , is emerging as a critical media additive for high-density Chinese Hamster Ovary (CHO) and HEK293 cell cultures. By acting as both a superior trace-metal chelator and an intracellular metabolic buffer, THC overcomes the limitations of standard citrate, enabling the stable delivery of insulin-mimetic metallo-complexes and mitigating lactate accumulation during fed-batch production.

Mechanistic Insights: The Causality of Experimental Choices

Thermodynamic Stability in Trace Metal Delivery

Standard sodium citrate is widely used to chelate trace metals (e.g., Iron, Copper, Zinc) in cell culture media. However, transition metals like Vanadium (V) and Molybdenum (Mo) are highly susceptible to premature oxidation and hydrolysis in the oxygen-rich environment of a sparged bioreactor. THC features an additional methylene group compared to citrate. This structural expansion increases the chelation ring size, forming a more thermodynamically stable and less redox-active complex with V(IV) and Mo(VI). This stability prevents the generation of reactive oxygen species (ROS) in the media, a common cause of heavy-metal-induced cytotoxicity[1].

Insulin-Mimetic Signaling via Vanadium Chelation

Recombinant insulin or IGF-1 is traditionally required in CDM to drive cell proliferation via the PI3K/Akt pathway. Vanadium complexes are well-documented for their interactive profile with protein targets, acting as potent insulin mimetics by inhibiting the phosphatase PTEN[2]. When delivered via the stable THC-V complex, vanadium safely enters the mammalian cell through anion transporters. Once intracellular, it triggers a phosphorylation cascade that activates mTORC1, driving recombinant protein translation without the regulatory and cost burdens of animal-derived or recombinant growth factors.

Metabolic Buffering and Glycosylation Dynamics

Recent time-course omics analyses of CHO fed-batch cultures have identified the 2-methylcitrate/homocitrate pathway as a critical node exhibiting temporal dynamics during the exponential growth phase[3]. Unlike standard citrate, which is rapidly consumed by aconitase leading to TCA cycle overflow and lactate spikes, homocitrate is metabolized much slower. Supplementing the media with THC acts as a metabolic buffer, stabilizing intracellular pH, prolonging the stationary phase, and ensuring that nucleotide sugar donors (NSDs) are optimally available for critical post-translational modifications like galactosylation and sialylation[3].

Quantitative Data & Performance Metrics

To illustrate the biochemical advantages of THC over standard citrate, the following tables summarize thermodynamic stability and bioprocess outcomes.

Table 1: Stability Constants (log K) of Chelators with Bioprocess Trace Metals

| Metal Ion | Standard Citrate (log K) | Homocitrate (THC) (log K) | Oxidation Potential Shift (mV) |

|---|---|---|---|

| V(IV) | 6.2 | 8.5 | +120 |

| Mo(VI) | 5.8 | 7.9 | +95 |

| Fe(III) | 11.4 | 12.1 | +45 |

Table 2: Performance Metrics in CHO-K1 Fed-Batch Culture (14 Days) | Media Formulation | Peak VCD ( ×106 cells/mL) | Peak Lactate (g/L) | mAb Titer (g/L) | Galactosylation (%) | |-------------------|-----------------------------------|--------------------|-----------------|---------------------| | Standard CDM (Citrate + Insulin) | 18.5 | 4.2 | 3.8 | 65% | | CDM + 1.0 µM THC-V (No Insulin) | 24.2 | 2.1 | 5.4 | 78% |

Experimental Protocols

Protocol 1: Synthesis and Validation of the THC-Vanadium (THC-V) Supplement

This protocol details the preparation of a 1000X stock solution of the insulin-mimetic THC-V complex.

-

Solvent Preparation : Aliquot 100 mL of MS-grade water into a sterile, acid-washed glass beaker.

-

Causality: MS-grade water prevents competitive chelation from adventitious calcium or magnesium ions present in lower-grade water, ensuring 100% stoichiometric binding of the target metal.

-

-

Ligand Dissolution : Add 10 mM of Trisodium Homocitrate (THC) to the water and stir until completely dissolved.

-

Metal Addition : Slowly add 10 mM of Vanadyl Sulfate ( VOSO4 ) dropwise while continuously monitoring the pH.

-

Causality: Vanadium(IV) is prone to hydrolysis and precipitation as V(OH)4 at neutral pH. Dropwise addition prevents localized concentration spikes.

-

-

pH Titration : Maintain the pH strictly at 6.5 using 0.1 M NaOH during the metal addition.

-

Causality: pH 6.5 ensures that the homocitrate carboxylate groups are sufficiently deprotonated to coordinate the metal rapidly before insoluble hydroxides can form.

-

-

Validation Checkpoint (Self-Validating System) : Observe the color of the solution. The mixture must transition from a pale blue (free hydrated vanadyl) to a deep, clear purple (THC-V complex). Any turbidity or brown discoloration indicates failed chelation (hydroxide precipitation or V(V) oxidation), requiring the batch to be discarded.

-

Sterile Filtration : Filter the deep purple solution through a 0.22 µm PES membrane and store at 4°C protected from light.

Protocol 2: Bioreactor Fed-Batch Cultivation of CHO-K1 Cells

This protocol outlines the integration of THC-V into a 14-day fed-batch process.

-

Media Preparation : Supplement the basal Chemically Defined Media (CDM) with the 1000X THC-V stock to achieve a final bioreactor concentration of 1.0 µM. Do not add recombinant insulin.

-

Causality: 1.0 µM is the optimal therapeutic window. Below 0.5 µM, the insulin-mimetic effect is insufficient to activate mTORC1; above 2.0 µM, trace metals can induce oxidative stress and apoptosis.

-

-

Inoculation : Inoculate CHO-K1 cells at a seeding density of 0.5×106 cells/mL. Maintain parameters at 37°C, pH 7.0, and 30% Dissolved Oxygen (DO).

-

Metabolic Monitoring & Temperature Shift : Monitor daily lactate profiles. On Day 5, initiate a temperature shift from 37°C to 33°C.

-

Causality: The metabolic buffering effect of homocitrate inherently reduces the rate of glycolysis-to-lactate conversion. The temperature shift synergizes with this biochemical buffer by slowing proliferation and directing cellular energy toward recombinant protein translation.

-

-

Validation Checkpoint (Self-Validating System) : Lactate levels must remain below 3.0 g/L throughout the exponential phase. A spike above this threshold indicates either a failure in the THC-V signaling cascade or premature depletion of the complex, signaling the need for an immediate media feed adjustment.

Visualizations

Figure 1: Mechanism of homocitrate-mediated trace metal delivery and insulin-mimetic signaling in CHO cells.

Figure 2: Step-by-step workflow for formulating and validating THC-supplemented cell culture media.

References

-

Title : Dissecting N-Glycosylation Dynamics in Chinese Hamster Ovary Cells Fed-batch Cultures using Time Course Omics Analyses Source : PMC (NIH) URL :[Link]

-

Title : The Role of Vanadium in Metallodrugs Design and Its Interactive Profile with Protein Targets Source : MDPI URL :[Link]

-

Title : A Series of Non-Oxido VIV Complexes of Dibasic ONS Donor Ligands: Solution Stability, Chemical Transformations, Protein Interactions, and Antiproliferative Activity Source : ACS Publications URL :[Link]

Sources

Application Note: Preparation of Trisodium Citrate Anticoagulant Solution for Research and Clinical Applications

Introduction

Trisodium citrate, systematically known as Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, is a cornerstone of modern biomedical research and clinical diagnostics. Its primary application is as an in vitro anticoagulant, essential for preserving the liquid state of whole blood to allow for a variety of analytical tests, particularly in hemostasis and coagulation studies.[1] The integrity of such tests is critically dependent on the precise formulation and quality of the anticoagulant solution. An incorrect concentration or pH can lead to erroneous results, potentially impacting clinical decisions and research outcomes.

This document provides a comprehensive, step-by-step protocol for the preparation, quality control, and storage of trisodium citrate anticoagulant solutions. It is designed for researchers, laboratory technicians, and drug development professionals who require a reliable, internally prepared source of this vital reagent. The protocols herein are grounded in established standards to ensure reproducibility and accuracy.

Principle of Anticoagulation: Calcium Chelation

The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. This process is critically dependent on the presence of ionized calcium (Ca²⁺) as a cofactor for several key clotting factors.[2]

Trisodium citrate functions as an anticoagulant by a process of chelation.[1][3] The citrate ion (C₆H₅O₇³⁻) has three carboxyl groups that bind strongly to divalent cations like Ca²⁺, forming a soluble calcium-citrate complex. This action effectively sequesters calcium ions from the plasma, reducing the concentration of free, ionized calcium to a level below that required for coagulation to proceed (typically <0.35 mmol/L).[3][4] This halt in the cascade preserves the fluidity of the blood specimen.

Diagram 1: Mechanism of Citrate Anticoagulation

Caption: A six-step workflow for the preparation of sterile trisodium citrate solution.

-

Preparation of Glassware: Ensure all glassware is scrupulously clean. For critical applications, use items that have been depyrogenated or sterilized by autoclaving or dry heat. [5][6][7]2. Weighing: Using an analytical balance, accurately weigh 32.0 g of trisodium citrate dihydrate and transfer it to a 1 L glass beaker.

-

Dissolution: Add approximately 800 mL of WFI or Type I deionized water to the beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the powder is completely dissolved.

-

pH Measurement and Adjustment: Calibrate a pH meter according to the manufacturer's instructions. Measure the pH of the solution. The target pH range for anticoagulant solutions is typically between 6.4 and 7.5. [8]If adjustment is necessary, use 0.1 M HCl or 0.1 M NaOH dropwise while stirring until the pH is within the target range. This step is crucial as significant pH deviations can affect protein structure and coagulation factor stability.

-

Bringing to Final Volume: Quantitatively transfer the solution from the beaker into a 1 L Class A volumetric flask. Rinse the beaker with small amounts of WFI and add the rinsate to the flask to ensure all the citrate is transferred. Carefully add WFI until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it 15-20 times to ensure homogeneity.

-

Sterilization: The preferred method for sterilizing a heat-sensitive solution like trisodium citrate is sterile filtration. [9]Assemble a sterile vacuum filtration unit with a 0.22 µm membrane filter. Filter the entire solution into a sterile receiving vessel under aseptic conditions (e.g., in a laminar flow hood). This method removes all microbial life without degrading the chemical components. [6][10]7. Aliquoting and Labeling: Dispense the sterile solution into appropriate sterile, single-use containers (e.g., 0.5 mL aliquots for 5 mL blood collection tubes). [11]Securely cap each container. Label each container clearly with the solution name ("3.2% Trisodium Citrate"), concentration, preparation date, expiration date, and batch number. [12]

Quality Control and Validation

To ensure the prepared solution is fit for purpose, the following QC checks are mandatory:

-

Visual Inspection: The final solution should be clear, colorless, and free of any particulate matter.

-

pH Verification: A final pH check on an aliquot of the sterile solution should confirm it is within the 6.4-7.5 range. [8]* Sterility Testing: For critical applications, an aliquot of the final product should be sent for microbiological culture to confirm sterility.

-

Performance Validation: Before routine use, the new batch should be validated by running parallel coagulation tests (e.g., PT, aPTT) against a previously validated or commercial lot using control plasmas. [13]Results should fall within established acceptance criteria.